Cas no 40332-58-9 ((R)-2-Amino-3-(perfluorophenyl)propanoic acid)

(R)-2-Amino-3-(perfluorophenyl)propanoic acid is a fluorinated non-natural amino acid derivative characterized by a perfluorophenyl group attached to the β-carbon of the alanine backbone. Its chiral (R)-configuration ensures stereochemical precision, making it valuable in asymmetric synthesis and pharmaceutical research. The perfluorinated aromatic moiety enhances lipophilicity and metabolic stability, which is advantageous in drug design, particularly for improving bioavailability and target binding affinity. This compound serves as a versatile building block for peptidomimetics and bioactive molecule development, where fluorine incorporation is desired for tuning electronic and steric properties. Its high purity and well-defined structure support reproducible results in medicinal chemistry and material science applications.
(R)-2-Amino-3-(perfluorophenyl)propanoic acid structure
40332-58-9 structure
商品名:(R)-2-Amino-3-(perfluorophenyl)propanoic acid
CAS番号:40332-58-9
MF:C9H6F5NO2
メガワット:255.1415
MDL:MFCD01860872
CID:55204
PubChem ID:6992999

(R)-2-Amino-3-(perfluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-3-(perfluorophenyl)propanoic acid
    • D-Pentafluorophe
    • (2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
    • D-2,3,4,5,6-Penta fluorophenylalanine
    • Pentafluoro-D-Phenylalanine
    • D-2,3,4,5,6-Pentafluorophenylalanine
    • 05KD6AHA6F
    • 2,3,4,5,6-PENTAFLUORO-D-PHENYLALANINE
    • D-Pentafluorophenylalanine
    • L-Pentafluorophenylalanine
    • C9H6F5NO2
    • AK114909
    • Pentafluorophenylalanine, D-
    • PENTAFLUORO-D-PHE-OH
    • H-D-PHE(F5)-OH
    • 5415AB
    • PC8361
    • AB10081
    • 3-(PENTAFLUOROPHENYL)-D-
    • (R)-2-Amino-3-(perfluorophenyl)propanoicacid
    • 40332-58-9
    • A825057
    • N12370
    • SCHEMBL4626004
    • (R)-2-Amino-3-pentafluorophenyl-propionic acid (H-D-Phe(F5)-OH)
    • AKOS016843740
    • MFCD01860872
    • D-Phenylalanine, 2,3,4,5,6-pentafluoro-
    • AC-5836
    • 3-(PENTAFLUOROPHENYL)-D-ALANINE
    • CS-0186124
    • UNII-05KD6AHA6F
    • DS-3941
    • MDL: MFCD01860872
    • インチ: 1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
    • InChIKey: YYTDJPUFAVPHQA-GSVOUGTGSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])F)F)F)F

計算された属性

  • せいみつぶんしりょう: 255.03200
  • どういたいしつりょう: 255.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.609
  • ゆうかいてん: No data available
  • ふってん: 286.3±40.0 °C at 760 mmHg
  • フラッシュポイント: 126.9±27.3 °C
  • PSA: 63.32000
  • LogP: 2.03680
  • じょうきあつ: No data available

(R)-2-Amino-3-(perfluorophenyl)propanoic acid セキュリティ情報

(R)-2-Amino-3-(perfluorophenyl)propanoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(R)-2-Amino-3-(perfluorophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM220400-5g
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9 96%
5g
$281 2023-02-18
Key Organics Ltd
DS-3941-10MG
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9 >95%
10mg
£63.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R41410-250mg
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9
250mg
¥488.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT072-1g
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9 96%
1g
841.0CNY 2021-07-10
Apollo Scientific
PC8361-1g
D-Pentafluorophenylalanine
40332-58-9 96%
1g
£93.00 2024-05-23
abcr
AB200053-250 mg
(R)-2-Amino-3-pentafluorophenyl-propionic acid (H-D-Phe(F5)-OH); .
40332-58-9
250 mg
€178.60 2023-07-20
eNovation Chemicals LLC
Y1048424-1g
D-PENTAFLUOROPHE
40332-58-9 95%
1g
$145 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT072-50mg
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9 96%
50mg
108.0CNY 2021-07-10
TRC
A620553-50mg
(R)-2-Amino-3-(perfluorophenyl)propanoic Acid
40332-58-9
50mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT072-200mg
(R)-2-Amino-3-(perfluorophenyl)propanoic acid
40332-58-9 96%
200mg
245.0CNY 2021-07-10

(R)-2-Amino-3-(perfluorophenyl)propanoic acid 関連文献

(R)-2-Amino-3-(perfluorophenyl)propanoic acidに関する追加情報

Introduction to (R)-2-Amino-3-(Perfluorophenyl)Propanoic Acid (CAS No. 40332-58-9)

The compound 40332-58-9, also known as (R)-2-Amino-3-(Perfluorophenyl)Propanoic Acid, is a unique organic compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its amino group attached to a propanoic acid backbone, with a perfluorophenyl substituent that imparts unique chemical and physical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, making it a valuable tool for researchers and industry professionals alike.

The perfluorophenyl group in the structure of this compound plays a crucial role in its functionality. Fluorine atoms are highly electronegative, which significantly affects the electronic properties of the molecule. This makes the compound highly resistant to chemical degradation and enhances its stability under various conditions. The stereochemistry at the second carbon atom, denoted by the (R) configuration, further influences its interaction with biological systems, making it a promising candidate for drug development.

Recent studies have explored the potential of (R)-2-Amino-3-(Perfluorophenyl)Propanoic Acid in peptide synthesis and as a building block for more complex molecules. Its amino group allows for easy incorporation into peptide chains, while the perfluorophenyl group provides a rigid and hydrophobic surface that can modulate the overall properties of the resulting peptides. This dual functionality has led to its use in designing bioactive molecules with enhanced stability and specificity.

In addition to its role in peptide synthesis, this compound has shown promise in materials science. The combination of an amino group and a perfluorophenyl group creates a molecule with versatile reactivity, enabling its use in polymer chemistry and surface modification applications. Researchers have demonstrated that derivatives of this compound can be used to create advanced materials with tailored mechanical and chemical properties.

The synthesis of 40332-58-9 involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. The use of enantioselective catalysts has also been explored to ensure high enantiomeric excess, which is critical for applications requiring specific stereochemistry.

From an environmental standpoint, the stability and persistence of this compound are areas of ongoing research. Understanding its degradation pathways under various environmental conditions is essential for assessing its potential impact on ecosystems. Preliminary studies suggest that the perfluorophenyl group contributes to the compound's resistance to biodegradation, necessitating further investigation into its environmental fate.

In conclusion, (R)-2-Amino-3-(Perfluorophenyl)Propanoic Acid (CAS No. 40332-58-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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